molecular formula C16H15FO3 B5867452 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone

1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone

Cat. No. B5867452
M. Wt: 274.29 g/mol
InChI Key: BUHOGTSVNZPRAC-UHFFFAOYSA-N
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Description

1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone, also known as FMeO-DIBO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone has been shown to inhibit the activity of protein kinase C (PKC), which plays a critical role in cell proliferation and survival. 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone has also been found to modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in various cellular processes, such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone can induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit the migration and invasion of cancer cells. In vivo studies have revealed that 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone can inhibit tumor growth and metastasis in animal models of cancer. 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone is also relatively easy to synthesize and can be obtained in large quantities. However, 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone has some limitations, such as its relatively high cost and limited availability from commercial sources. 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone is also highly reactive and can undergo undesired reactions with other compounds in the reaction mixture.

Future Directions

There are several future directions for the research on 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone. One direction is to investigate the molecular targets and signaling pathways of 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone in more detail, which could provide insights into its mechanism of action and potential therapeutic applications. Another direction is to explore the use of 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone in combination with other drugs or therapies, which could enhance its efficacy and reduce its side effects. Additionally, the development of new synthetic methods for 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone could improve its yield and reduce its cost, making it more accessible for research and development.

Synthesis Methods

The synthesis of 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone involves the reaction between 4-fluorobenzyl alcohol and 4-methoxybenzaldehyde in the presence of a base catalyst. The resulting product is then subjected to a series of purification steps to obtain the final product. The yield of 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and catalyst concentration.

Scientific Research Applications

1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In material science, 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and polymers. In organic synthesis, 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone has been employed as a versatile reagent for the synthesis of various organic compounds.

properties

IUPAC Name

1-[3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO3/c1-11(18)12-3-8-16(19-2)13(9-12)10-20-15-6-4-14(17)5-7-15/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHOGTSVNZPRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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